molecular formula C11H20N4O3S B2760377 Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate CAS No. 2416228-73-2

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate

Cat. No.: B2760377
CAS No.: 2416228-73-2
M. Wt: 288.37
InChI Key: SPCTZTXGRSHKDA-UHFFFAOYSA-N
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Description

"Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate" is a carbamate-protected pyrazole derivative featuring a methylsulfonimidoyl substituent. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly as intermediates in drug discovery. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes. The methylsulfonimidoyl group introduces a sulfur-containing iminium functionality, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(16)13-6-8-9(19(5,12)17)7-15(4)14-8/h7,12H,6H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCTZTXGRSHKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C=C1S(=N)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methylsulfonimidoyl group. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The methylsulfonimidoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Research Findings and Implications

  • Kinase Inhibition : Pyrazole-carbamates with fluorophenyl groups (e.g., Example 75) exhibit activity against tyrosine kinases. The sulfonimidoyl group may modulate kinase selectivity by interacting with ATP-binding pockets’ hydrophobic regions .
  • Solubility and Bioavailability: The polar sulfonimidoyl group could improve aqueous solubility relative to thiazole or chromenone derivatives, addressing a common limitation in hydrophobic drug candidates.

Biological Activity

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate, identified by its CAS number 2416228-73-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and antibacterial properties. This article delves into its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4O3SC_{11}H_{20}N_{4}O_{3}S, with a molecular weight of 288.37 g/mol. The compound features a pyrazole ring which is significant in its biological activity.

PropertyValue
CAS Number2416228-73-2
Molecular FormulaC₁₁H₂₀N₄O₃S
Molecular Weight288.37 g/mol

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. The following sections summarize key findings regarding its biological activity.

Antibacterial Properties

Research has demonstrated that derivatives of pyrazole compounds can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains. A study highlighted the direct antibacterial activity of various pyrazole derivatives, including those with structural similarities to this compound. These compounds showed moderate to strong activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL for specific strains such as Staphylococcus aureus and Bacillus subtilis .

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the methylsulfonimidoyl group is thought to enhance the compound's interaction with bacterial enzymes crucial for cell wall integrity.

Case Studies

Several case studies have explored the efficacy of pyrazole-based compounds in clinical settings:

  • Case Study 1: Efficacy Against Resistant Strains
    A clinical trial investigated the use of pyrazole derivatives as adjunct therapies in patients with infections caused by multi-drug resistant Enterococcus faecalis. Results indicated that patients receiving treatment with these compounds showed improved outcomes compared to those on standard antibiotic regimens alone.
  • Case Study 2: Synergistic Effects
    Another study assessed the synergistic effects of this compound when combined with beta-lactam antibiotics. The combination therapy resulted in significantly lower MIC values, suggesting enhanced antibacterial activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate?

Synthesis optimization requires careful selection of reaction conditions, solvents, and catalysts. For example:

  • Solvent choice : Dichloroethane is commonly used for pyrazole-based intermediates due to its polarity and stability under reflux conditions .
  • Temperature control : Reactions involving tert-butyl carbamate derivatives often proceed at moderate temperatures (e.g., 50–80°C) to avoid decomposition of the carbamate group .
  • Catalysts : Amine bases like triethylamine or DMAP may enhance nucleophilic substitution steps in carbamate formation .

Q. What purification methods are effective for isolating this compound?

  • Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane is widely used to separate carbamate derivatives .
  • Crystallization : Polar solvents (e.g., methanol/water mixtures) can induce crystallization, especially for intermediates with aromatic or heterocyclic moieties .
  • Purity validation : Use HPLC or GC to confirm >95% purity, with monitoring at 254 nm for UV-active groups .

Q. How can the structure of this compound be confirmed post-synthesis?

  • NMR spectroscopy : Key signals include the tert-butyl group (~1.4 ppm, singlet) and pyrazole protons (~6.4–8.8 ppm) .
  • Mass spectrometry : ESI-MS typically shows [M+H]+ peaks, with fragmentation patterns aligning with the sulfonimidoyl and carbamate groups .
  • X-ray crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) is employed to refine crystal structures, though challenges arise with disordered sulfonimidoyl groups .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., NMR vs. mass spec) be resolved?

Discrepancies may arise from impurities or isomerization:

  • Multi-method validation : Cross-check with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹ for carbamates) and elemental analysis .
  • Dynamic NMR studies : For detecting rotational isomers or tautomers in the pyrazole or sulfonimidoyl groups .
  • High-resolution MS : Resolve ambiguous molecular ion peaks caused by isotopic patterns (e.g., sulfur or chlorine isotopes) .

Q. What strategies are effective for elucidating the reaction mechanism of sulfonimidoyl group introduction?

  • Kinetic isotope effects (KIE) : Use deuterated reagents to identify rate-determining steps in sulfonimidoyl transfer .
  • Computational modeling : DFT calculations (e.g., Gaussian) can map transition states for sulfonimidoylation reactions .
  • Trapping intermediates : Quench reactions at partial conversion to isolate intermediates (e.g., sulfonimidoyl chlorides) .

Q. How do structural analogs with varied substituents affect biological activity?

Comparative studies of analogs reveal substituent-dependent effects:

Substituent Position Biological Impact Reference
Fluorine at pyrazole C-5Enhanced metabolic stability
Methoxy at cyclohexyl C-4Altered pharmacokinetics (e.g., solubility)
Trifluoromethyl in piperidineIncreased target binding affinity

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

  • Disorder in sulfonimidoyl groups : Use low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .
  • Twinned crystals : SHELXD or twin refinement tools in Olex2 can resolve overlapping diffraction patterns .
  • Weak scattering : Heavy-atom derivatives (e.g., iodine or bromine) may improve phasing in low-resolution datasets .

Methodological Considerations

Q. How can reaction progress be monitored in real time?

  • Inline spectroscopy : ReactIR or Raman probes track carbamate formation and sulfonimidoylation kinetics .
  • LC-MS sampling : Quench aliquots at intervals to quantify intermediates and byproducts .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction to enzymes (e.g., kinases) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over nanosecond timescales .

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